7alpha-F-ginkgolide B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

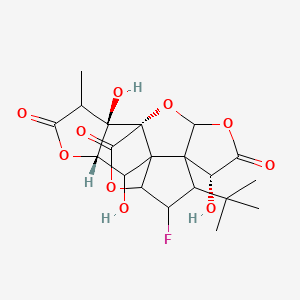

Le 7alpha-F-ginkgolide B est un analogue synthétique du ginkgolide B, un diterpénoïde isolé de l’arbre Ginkgo biloba. Les ginkgolides sont connus pour leur structure chimique unique, qui comprend un squelette rigide en forme de cage composé de plusieurs cycles. Le this compound a été étudié pour ses diverses activités pharmacologiques, notamment ses effets anti-inflammatoires, antioxydants et neuroprotecteurs .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du 7alpha-F-ginkgolide B implique la modification du ginkgolide B. Une méthode courante consiste en la fluoration du ginkgolide B en position 7alpha. Ce processus implique généralement l’utilisation d’agents fluorants dans des conditions contrôlées pour garantir l’introduction sélective de l’atome de fluor.

Méthodes de Production Industrielle : La production industrielle du this compound peut impliquer une synthèse à grande échelle utilisant des techniques de fluoration similaires. Le processus nécessiterait une optimisation des conditions de réaction, telles que la température, la pression et l’utilisation de catalyseurs, pour atteindre un rendement et une pureté élevés. De plus, des étapes de purification telles que la cristallisation ou la chromatographie peuvent être utilisées pour isoler le produit souhaité .

Analyse Des Réactions Chimiques

Types de Réactions : Le 7alpha-F-ginkgolide B peut subir diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l’élimination d’atomes d’oxygène ou l’ajout d’atomes d’hydrogène, généralement à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, souvent à l’aide de réactifs comme les halogènes ou les agents alkylants.

Réactifs et Conditions Courants :

Oxydation : Le peroxyde d’hydrogène, le permanganate de potassium et d’autres agents oxydants dans des conditions acides ou basiques.

Réduction : Le borohydrure de sodium, l’hydrure de lithium et d’aluminium et d’autres agents réducteurs dans des conditions contrôlées de température et de pression.

Substitution : Les halogènes, les agents alkylants et d’autres réactifs dans diverses conditions en fonction de la substitution souhaitée.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent donner divers dérivés substitués avec différents groupes fonctionnels .

4. Applications de la Recherche Scientifique

Chimie : Utilisé comme composé modèle pour étudier les effets de la fluoration sur les propriétés chimiques des ginkgolides.

Biologie : Étudié pour son rôle dans la modulation des voies biologiques, notamment ses effets sur l’agrégation plaquettaire et l’inflammation.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de maladies telles que la maladie d’Alzheimer, les maladies cardiovasculaires et le cancer. Il s’est montré prometteur comme agent neuroprotecteur et composé anti-inflammatoire.

Industrie : Utilisé dans le développement de produits pharmaceutiques et nutraceutiques en raison de ses propriétés bioactives

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying the effects of fluorination on the chemical properties of ginkgolides.

Biology: Investigated for its role in modulating biological pathways, including its effects on platelet aggregation and inflammation.

Medicine: Explored for its potential therapeutic effects in treating conditions such as Alzheimer’s disease, cardiovascular diseases, and cancer. It has shown promise as a neuroprotective agent and an anti-inflammatory compound.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mécanisme D'action

Le mécanisme d’action du 7alpha-F-ginkgolide B implique son interaction avec diverses cibles moléculaires et voies :

Récepteur du Facteur d’Activation Plaquettaire (PAFR) : Le this compound agit comme un antagoniste du PAFR, inhibant l’agrégation plaquettaire et réduisant l’inflammation.

Voies Antioxydantes : Il piège les radicaux libres et réduit le stress oxydatif, protégeant ainsi les cellules des dommages.

Voies Neuroprotectrices : Il module les voies de signalisation impliquées dans la survie et la fonction neuronale, offrant une protection contre les maladies neurodégénératives

Comparaison Avec Des Composés Similaires

Le 7alpha-F-ginkgolide B peut être comparé à d’autres ginkgolides, tels que le ginkgolide A, le ginkgolide C et le bilobalide. Ces composés partagent une structure de base similaire mais diffèrent par le nombre et la position des groupes fonctionnels :

Ginkgolide A : Il ne possède pas l’atome de fluor présent dans le this compound et possède des propriétés pharmacologiques différentes.

Ginkgolide C : Il contient des groupes hydroxyle supplémentaires par rapport au this compound, ce qui conduit à des variations dans son activité biologique.

Bilobalide : Une lactone sesquiterpénique avec une structure différente, connue pour ses effets neuroprotecteurs et stimulants cognitifs.

L’unicité du this compound réside dans sa structure fluorée, qui confère des propriétés chimiques et biologiques distinctes par rapport aux autres ginkgolides .

Propriétés

Formule moléculaire |

C20H23FO10 |

|---|---|

Poids moléculaire |

442.4 g/mol |

Nom IUPAC |

(1S,6R,13S,17R)-8-tert-butyl-9-fluoro-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione |

InChI |

InChI=1S/C20H23FO10/c1-5-12(24)28-11-8(22)18-10-6(21)7(16(2,3)4)17(18)9(23)13(25)30-15(17)31-20(18,14(26)29-10)19(5,11)27/h5-11,15,22-23,27H,1-4H3/t5?,6?,7?,8?,9-,10?,11-,15?,17?,18?,19+,20-/m0/s1 |

Clé InChI |

NKHCTSYWTBHOAK-UUSFTXJGSA-N |

SMILES isomérique |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5F)C(C)(C)C)O |

SMILES canonique |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5F)C(C)(C)C)C(C(=O)OC6O4)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.